3-(4-chlorobenzyl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 3-(4-chlorobenzyl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Structure: !Compound Structure
This compound belongs to the class of quinazoline derivatives . Quinazolines are heterocyclic compounds with a bicyclic ring system containing a benzene ring fused to a pyrimidine ring. They exhibit diverse biological activities and have attracted attention in drug discovery.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps, including cyclization, amidation, and chlorination
Cyclization: Starting from appropriate precursors, a cyclization reaction forms the quinazoline core.
Amidation: The carboxylic acid group reacts with an amine (such as piperazine) to form the amide linkage.
Chlorination: The chlorobenzyl group is introduced using chlorination reagents.
Industrial Production:: While I don’t have specific industrial methods for this compound, research labs typically employ similar synthetic routes on a larger scale.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation at the thioxo group.
Reduction: Reduction reactions could target the carbonyl group or other functional groups.
Substitution: Chlorine atoms can be substituted with other groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Substitution: Chlorination using thionyl chloride (SOCl₂).
Major Products:: The major products depend on reaction conditions and regioselectivity. Isomers with different substitution patterns may form.
Scientific Research Applications
This compound’s versatility makes it valuable in various fields:
Medicine: Potential as an antitumor or antimicrobial agent.
Chemistry: Used in synthetic chemistry for quinazoline-based drug development.
Biology: Investigated for its effects on cellular pathways.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular processes. Detailed studies are needed to elucidate its mechanism.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related quinazolines. Its unique structure may offer advantages over others.
Properties
Molecular Formula |
C29H29Cl2N5O2S |
---|---|
Molecular Weight |
582.5 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C29H29Cl2N5O2S/c30-22-8-5-20(6-9-22)19-36-28(38)25-10-7-21(17-26(25)33-29(36)39)27(37)32-11-2-12-34-13-15-35(16-14-34)24-4-1-3-23(31)18-24/h1,3-10,17-18H,2,11-16,19H2,(H,32,37)(H,33,39) |
InChI Key |
QZZRHEKXWZWCTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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